An In-Depth Technical Guide to Methyl 3-formyl-1H-indazole-6-carboxylate: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to Methyl 3-formyl-1H-indazole-6-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formyl-1H-indazole-6-carboxylate is a heterocyclic organic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. Belonging to the indazole class of compounds, it possesses a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The indazole scaffold is of significant interest in medicinal chemistry due to its ability to act as a bioisostere of indole, forming crucial hydrogen bond interactions within the active sites of proteins.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of Methyl 3-formyl-1H-indazole-6-carboxylate, with a particular focus on its role in the development of kinase inhibitors.
Core Properties of Methyl 3-formyl-1H-indazole-6-carboxylate
A solid understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. While detailed experimental data for this specific molecule is not extensively published, the following table summarizes its core identifiers and known properties.
| Property | Value | Source(s) |
| CAS Number | 885518-86-5 | [2][3] |
| Molecular Formula | C₁₀H₈N₂O₃ | [2][3] |
| Molecular Weight | 204.18 g/mol | [3] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Purity | Typically >95% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Synthesis and Reaction Chemistry
The synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate is not explicitly detailed in publicly available literature. However, a robust and well-documented method for the synthesis of the core 1H-indazole-3-carboxaldehyde structure involves the nitrosation of substituted indoles.[1][4] This reaction proceeds through a multi-step pathway initiated by the nitrosation of the C3 position of an appropriate indole precursor.
Plausible Synthetic Pathway
A likely synthetic route would begin with a suitably substituted indole, such as methyl 1H-indole-6-carboxylate. The synthesis would then proceed via the following key steps:
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Nitrosation and Ring Expansion: The indole precursor is treated with a nitrosating agent, such as sodium nitrite in an acidic medium. This leads to the formation of an oxime intermediate, which then undergoes ring opening and subsequent cyclization to yield the 1H-indazole-3-carboxaldehyde scaffold.[1]
-
Esterification (if necessary): If the starting indole does not already contain the methyl ester group, a final esterification step would be required.
Conceptual Experimental Protocol for the Synthesis of the Indazole-3-Carboxaldehyde Core:
This protocol is adapted from a general method for the nitrosation of indoles and should be optimized for the specific substrate.[1]
-
To a solution of sodium nitrite (NaNO₂) in deionized water at 0°C, slowly add hydrochloric acid (HCl).
-
Maintain the mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
Add dimethylformamide (DMF).
-
A solution of the starting indole (e.g., methyl 1H-indole-6-carboxylate) in DMF is then added slowly at 0°C.
-
The reaction mixture is stirred, and the temperature may be increased to drive the reaction to completion.
-
Upon completion, the mixture is extracted with an organic solvent such as ethyl acetate.
-
The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
The aldehyde functional group at the 3-position is a versatile handle for further chemical transformations, including Knoevenagel and Wittig condensations, or for the construction of other heterocyclic rings.[1]
Caption: Plausible synthesis of the target compound.
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
The primary application of Methyl 3-formyl-1H-indazole-6-carboxylate is as a key intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The indazole scaffold is a privileged structure in kinase inhibitor design. The nitrogen atoms in the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[5]
While direct applications of Methyl 3-formyl-1H-indazole-6-carboxylate are not widely reported, the use of closely related indazole intermediates is well-documented in the synthesis of potent kinase inhibitors. For example:
-
FLT3 Inhibitors: A study on the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), utilized methyl 1H-indazole-6-carboxylate as a starting material for the synthesis of a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives.[6][7]
-
PDGFRα and Kit Inhibitors: The 3-amino-1H-indazole scaffold has been designed to target the "DFG-out" inactive conformation of kinases, leading to potent inhibitors of FLT3, PDGFRα, and Kit.[5]
The formyl and methyl ester groups on Methyl 3-formyl-1H-indazole-6-carboxylate provide synthetic handles for the elaboration of the molecule into more complex structures designed to target the specific pockets of a kinase active site.
Caption: Role as a key pharmaceutical intermediate.
Safety and Handling
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Do not breathe dust.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]
-
First Aid Measures:
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[8]
It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
Methyl 3-formyl-1H-indazole-6-carboxylate is a strategically important molecule in the field of medicinal chemistry. Its indazole core provides a versatile scaffold for the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. While detailed characterization data for this specific compound is sparse in the public domain, its value as a synthetic intermediate is clear from the extensive research into related indazole derivatives. As the quest for novel therapeutics continues, the demand for well-characterized and readily accessible building blocks like Methyl 3-formyl-1H-indazole-6-carboxylate is likely to grow.
References
-
Deltel, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12821–12829. [Link]
-
Deltel, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]
-
Lead Sciences. (n.d.). Methyl 3-formyl-1H-indazole-6-carboxylate. Retrieved January 18, 2026, from [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Naik, N., et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 6(5), 343-350. [Link]
-
Pujari, J. N. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
Lee, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472–486. [Link]
-
PubChem. (n.d.). 1H-Indazole-3-carboxamide. Retrieved January 18, 2026, from [Link]
-
Ayaz, P., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(6), 468–472. [Link]
-
van den Hurk, S., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 64(14), 10337–10350. [Link]
-
CAS. (n.d.). Patent kind codes for CAS basic and patent family members. Retrieved January 18, 2026, from [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782–14820. [Link]
-
Lee, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472-486. [Link]
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3-formyl-1H-indazole-6-carboxylate - Lead Sciences [lead-sciences.com]
- 3. Methyl 3-formyl-1h-indazole-6-carboxylate - CAS:885518-86-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. 1H-INDAZOLE-6-CARBOXYLIC ACID, 4-BROMO-3-FORMYL-, METHYL ESTER - Safety Data Sheet [chemicalbook.com]




